2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol
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Overview
Description
2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The final step often involves the condensation of the hydrazinylidene moiety with the phenol group under controlled conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenol group to form quinones.
Reduction: The hydrazinylidene moiety can be reduced to hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, showing promising results in inhibiting cell growth
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have been studied for similar applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activities
Uniqueness
2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol is unique due to its specific hydrazinylidene and phenol functional groups, which contribute to its potent inhibitory activity and selectivity towards CDK2 .
Properties
IUPAC Name |
2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-17-9-5-4-8-15(17)10-22-24-18-16-11-23-25(19(16)21-13-20-18)12-14-6-2-1-3-7-14/h1-11,13,26H,12H2,(H,20,21,24)/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCNCXJCNRHNEL-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN=CC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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